2-Hydroxy Fluorene-d9

Descripción general

Descripción

“2-Hydroxy Fluorene-d9” is a labeled metabolite of polycyclic aromatic hydrocarbons in humans1. It is often used as a reference standard for pharmaceutical analytical testing2.

Synthesis Analysis

The synthesis of “2-Hydroxy Fluorene-d9” is not explicitly mentioned in the search results. However, related compounds like 9-fluorenone have been synthesized using oxidation reactions3.

Molecular Structure Analysis

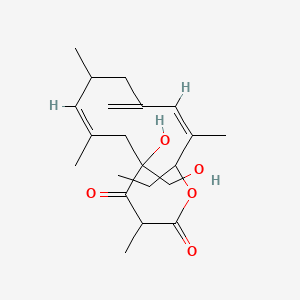

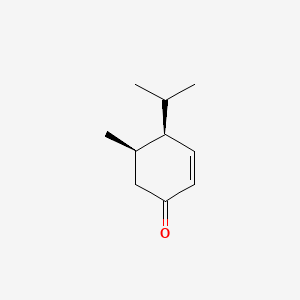

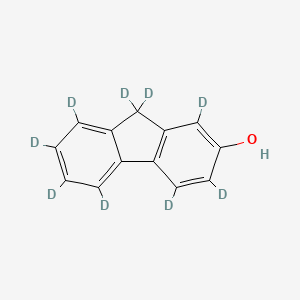

The molecular formula of “2-Hydroxy Fluorene-d9” is C13HD9O, and its molecular weight is 191.272. It is a labeled analogue of 2-Hydroxy Fluorene4.

Chemical Reactions Analysis

The chemical reactions involving “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, related compounds like 9-fluorenone have been involved in various reactions such as one-pot synthesis of aryl substituted aurones5.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, it is known to be a stable isotope labeled metabolite2.

Aplicaciones Científicas De Investigación

Quantification in Human Urine : 2-Hydroxy Fluorene-d9 is used as an internal standard in high performance liquid chromatography for quantifying 2-hydroxyfluorene in human urine. This method aids in assessing exposure to polycyclic aromatic hydrocarbons, as higher urinary concentrations of 2-hydroxyfluorene are observed in smokers compared to non-smokers (Toriba et al., 2003).

Mutagenicity Studies : 2-Hydroxy Fluorene-d9 is involved in studies examining the mutagenicity of 2-aminofluorene derivatives. These studies investigate the relationship between mutagenic activity and chemical reactivity of fluorenylamino and hydroxylamino derivatives (Crebelli & Iorio, 1985).

Reaction Mechanism Studies : It is used to study reaction mechanisms, like solvolysis of fluorene derivatives in aqueous solvents. This research helps in understanding the competing bimolecular and solvolytic elimination reactions (Thibblin, 1987).

Biodegradation Research : 2-Hydroxy Fluorene-d9 is relevant in studies of the biodegradation of fluorene. Research on marine-derived fungi like Mucor irregularis strain bpo1 explores its potential in fluorene degradation, highlighting its application in environmental remediation (Bankole et al., 2021).

Liquid Crystal Studies : In studies of molecular ordering in nematic liquid crystalline phases, deuterated fluorene segments, like 2‐fluorenyl‐4’‐tetradecyloxy benzoate (FLOC 14‐d9), are used to measure order parameters via deuterium nuclear magnetic resonance (Wu et al., 1988).

Organic Synthesis and Catalysis : The compound is relevant in organic synthesis, such as in the ligand-free Ru-catalyzed direct sp3 C-H alkylation of fluorene using alcohols. This process uses non-hazardous and greener alkylating agents (Shaikh et al., 2020).

Safety And Hazards

Direcciones Futuras

The future directions of “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, it is often used as a reference standard for pharmaceutical analytical testing2, indicating its potential use in future research and development in the pharmaceutical industry.

Relevant Papers

The relevant papers on “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, it is cited in 6 publications1.

Propiedades

IUPAC Name |

1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOIAPGLORMKTR-MFNUZUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675936 | |

| Record name | (~2~H_9_)-9H-Fluoren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy Fluorene-d9 | |

CAS RN |

922510-18-7 | |

| Record name | (~2~H_9_)-9H-Fluoren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[3.1.0.02,4]hexane, 3,3,6,6-tetramethoxy-, (1-alpha-,2-ba-,4-ba-,5-alpha-)- (9CI)](/img/no-structure.png)